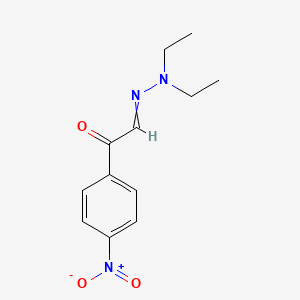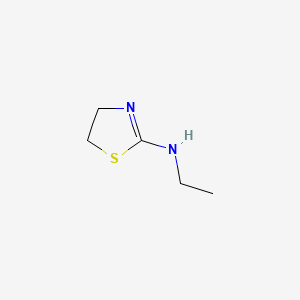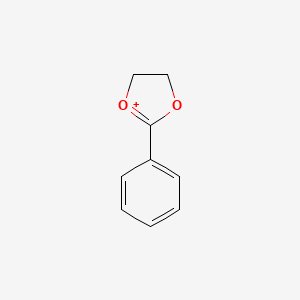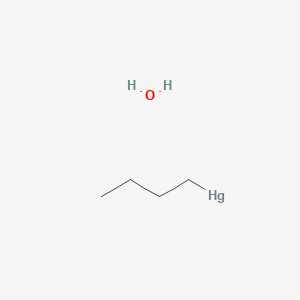![molecular formula C16H33NO3 B14706129 [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate CAS No. 25384-41-2](/img/structure/B14706129.png)
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is a chemical compound with the molecular formula C16H33NO3. It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with dibutylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)-2-methylpentyl N,N-dibutylcarbamate.
Reduction: Formation of 2-(hydroxymethyl)-2-methylpentylamine.
Substitution: Formation of various substituted carbamates depending on the reagent used.
Applications De Recherche Scientifique
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(hydroxymethyl)-2-methylpentyl] N,N-dimethylcarbamate
- [2-(hydroxymethyl)-2-methylpentyl] N,N-diethylcarbamate
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chains compared to similar compounds result in different solubility, reactivity, and interaction profiles.
Propriétés
Numéro CAS |
25384-41-2 |
|---|---|
Formule moléculaire |
C16H33NO3 |
Poids moléculaire |
287.44 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate |
InChI |
InChI=1S/C16H33NO3/c1-5-8-11-17(12-9-6-2)15(19)20-14-16(4,13-18)10-7-3/h18H,5-14H2,1-4H3 |
Clé InChI |
CMBVQXWTMHCRGN-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C(=O)OCC(C)(CCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
![2-Methoxy-4-(trityloxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexane](/img/structure/B14706076.png)
![3-{[(2-Bromoethoxy)(hydroxy)phosphoryl]oxy}-2-(octadecanoyloxy)propyl octadecanoate](/img/structure/B14706077.png)






![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)

![8-Acetyl-5a,7a-dimethyl-4,5,5a,5b,6,7,7a,10,10a,10b,11,12-dodecahydrocyclopenta[5,6]naphtho[1,2-d]azepin-2(3h)-one](/img/structure/B14706135.png)
